5,8,9-trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,9-Trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one is a naturally occurring compound isolated from the stem bark of Calophyllum tetrapterum Miq . This compound belongs to the class of pyranoxanthones, which are known for their diverse biological activities, including anti-HIV, anticancer, antimalarial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,9-trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one involves multiple steps, including the formation of the xanthone core and the subsequent attachment of the pyrano ring and the 3-methylbut-2-enyl side chain. The structure of the compound is determined using spectroscopic methods such as UV, IR, HRESIMS, 1D, and 2D NMR .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the available data focuses on its isolation from natural sources, particularly from the stem bark of Calophyllum tetrapterum Miq .
Chemical Reactions Analysis
Types of Reactions
5,8,9-Trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
5,8,9-Trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of pyranoxanthones.
Biology: Investigated for its potential anti-HIV, anticancer, antimalarial, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5,8,9-trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups and the xanthone core play a crucial role in its biological activity. It is believed to exert its effects by:
Inhibiting enzymes: Such as reverse transcriptase in HIV.
Inducing apoptosis: In cancer cells through the activation of caspases.
Disrupting cell membranes: In microbial cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5,9,11-Trihydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)pyrano[2,3-a]xanthen-12(2H)-one
- 5,8-Dihydroxy-2,2-dimethyl-12-(3-methylbut-2-en-yl)pyrano[3,2-b]xanthen-6-one (brasixanthone B)
- 3,4-Dihydro-5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
Uniqueness
5,8,9-Trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one is unique due to its specific substitution pattern and the presence of three hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H22O6 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5,8,9-trihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)5-6-13-21-12(7-8-23(3,4)29-21)19(26)18-20(27)14-9-15(24)16(25)10-17(14)28-22(13)18/h5,7-10,24-26H,6H2,1-4H3 |
InChI Key |
PIGUNUPUFZDCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=CC(=C(C=C4C3=O)O)O)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.